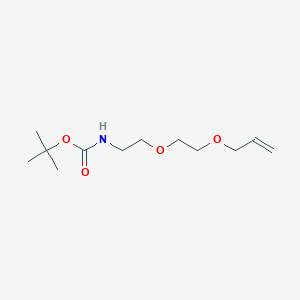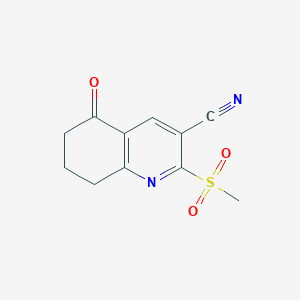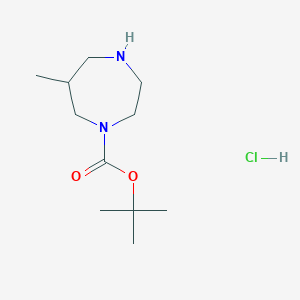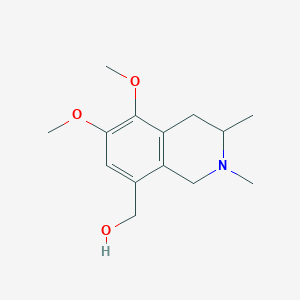![molecular formula C13H14N2O3 B11865022 N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11865022.png)
N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Nitrophényl)spiro[2.3]hexane-1-carboxamide est un composé chimique de formule moléculaire C13H14N2O3. Il est caractérisé par une structure spirocyclique, qui comprend un cycle hexane fusionné à un groupe carboxamide et un groupe nitrophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(3-Nitrophényl)spiro[2.3]hexane-1-carboxamide implique généralement la réaction de la 3-nitroaniline avec le chlorure de spiro[2.3]hexane-1-carboxylique. La réaction est effectuée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. La réaction est généralement conduite dans un solvant organique comme le dichlorométhane à basse température pour contrôler la vitesse de réaction et le rendement.
Méthodes de production industrielle
La production industrielle du N-(3-Nitrophényl)spiro[2.3]hexane-1-carboxamide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction pour assurer un rendement et une pureté élevés. Le composé est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-(3-Nitrophényl)spiro[2.3]hexane-1-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Réduction : Le composé peut être oxydé pour former des dérivés nitroso.
Substitution : Le groupe nitro peut participer à des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Hydrogène gazeux, catalyseur de palladium sur charbon (Pd/C).
Réduction : Agents oxydants tels que le permanganate de potassium (KMnO4).
Substitution : Nucléophiles tels que les ions hydroxyde (OH-) ou les amines.
Principaux produits formés
Réduction : 3-Aminophénylspiro[2.3]hexane-1-carboxamide.
Oxydation : Dérivés nitroso.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
N-(3-Nitrophényl)spiro[2.3]hexane-1-carboxamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Recherché pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N-(3-Nitrophényl)spiro[2.3]hexane-1-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à divers effets biologiques. La structure spirocyclique permet également au composé de s'insérer dans des sites de liaison spécifiques sur les protéines ou les enzymes, modulant leur activité.
Applications De Recherche Scientifique
N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure also allows the compound to fit into specific binding sites on proteins or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-Nitrophényl)spiro[2.3]hexane-1-carboxamide
- N-(2-Nitrophényl)spiro[2.3]hexane-1-carboxamide
- N-(3-Nitrophényl)spiro[3.3]heptane-1-carboxamide
Unicité
N-(3-Nitrophényl)spiro[2.3]hexane-1-carboxamide est unique en raison de sa structure spirocyclique spécifique, qui confère des propriétés chimiques et biologiques distinctes. La position du groupe nitro sur le cycle phényle influence également sa réactivité et ses interactions avec d'autres molécules, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C13H14N2O3 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
N-(3-nitrophenyl)spiro[2.3]hexane-2-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c16-12(11-8-13(11)5-2-6-13)14-9-3-1-4-10(7-9)15(17)18/h1,3-4,7,11H,2,5-6,8H2,(H,14,16) |
Clé InChI |
OMMCEGZFWNFGLK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CC2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11864949.png)

![4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11864954.png)

![5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B11864962.png)







